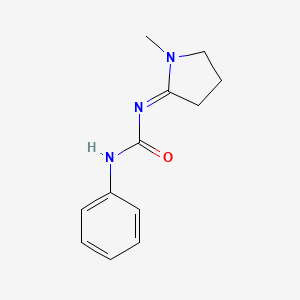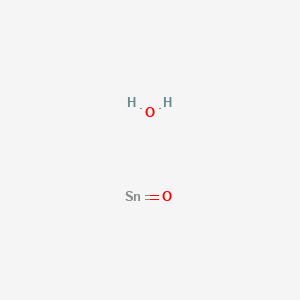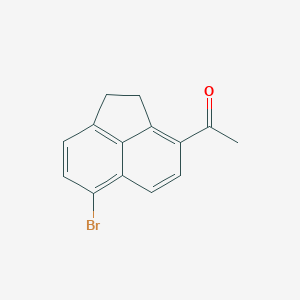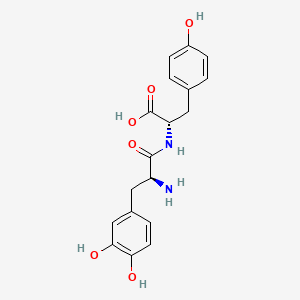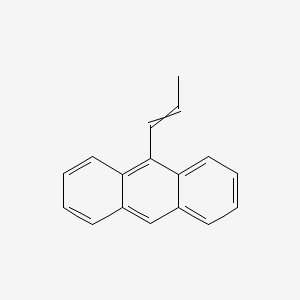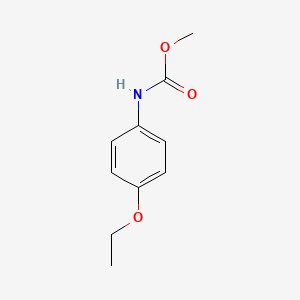![molecular formula C11H16N2O2 B14673402 4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile CAS No. 36187-56-1](/img/structure/B14673402.png)
4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile is an organic compound that features a dioxolane ring and nitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile typically involves the reaction of 3-cyanopropyl bromide with 1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids using strong oxidizing agents.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the oxygen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted dioxolane derivatives.
科学研究应用
4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The dioxolane ring can also interact with biological membranes, affecting their permeability and function .
相似化合物的比较
Similar Compounds
- 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane
- 4,4′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[butanenitrile]
Uniqueness
4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile is unique due to the presence of both a dioxolane ring and nitrile groups, which confer distinct chemical and physical properties. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
属性
CAS 编号 |
36187-56-1 |
|---|---|
分子式 |
C11H16N2O2 |
分子量 |
208.26 g/mol |
IUPAC 名称 |
4-[2-(3-cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile |
InChI |
InChI=1S/C11H16N2O2/c12-7-3-1-5-11(6-2-4-8-13)14-9-10-15-11/h1-6,9-10H2 |
InChI 键 |
VCBTUNAHDSEABM-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)(CCCC#N)CCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


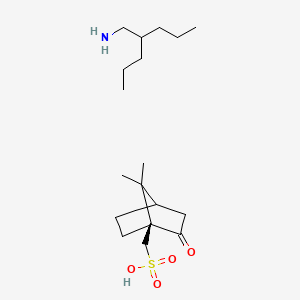
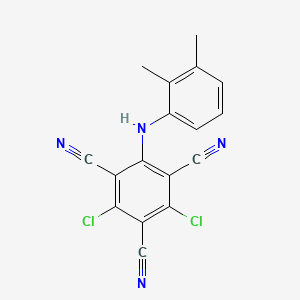

![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)
